N'-acetyl-2-chloro-5-nitrobenzohydrazide
Overview
Description
N’-acetyl-2-chloro-5-nitrobenzohydrazide is an organic compound with the molecular formula C9H8ClN3O4 It is a derivative of benzohydrazide, featuring both nitro and chloro substituents on the benzene ring, as well as an acetyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-2-chloro-5-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-chloro-5-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Acylation: The hydrazide moiety can react with acylating agents to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Acylation: Acetic anhydride, benzoyl chloride.
Major Products
Reduction: 2-chloro-5-amino-N’-acetylbenzohydrazide.
Substitution: 2-methoxy-5-nitro-N’-acetylbenzohydrazide, 2-amino-5-nitro-N’-acetylbenzohydrazide.
Acylation: N’-benzoyl-2-chloro-5-nitrobenzohydrazide.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research has explored its use in developing new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-acetyl-2-chloro-5-nitrobenzohydrazide and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: A precursor in the synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide.
2-chloro-5-nitrobenzamide: Shares structural similarities but lacks the hydrazide and acetyl groups.
2-chloro-5-nitrobenzohydrazide: The immediate precursor in the synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide.
Uniqueness
N’-acetyl-2-chloro-5-nitrobenzohydrazide is unique due to the presence of both nitro and chloro substituents, which confer distinct reactivity patterns. The acetyl group further enhances its chemical versatility, allowing for the formation of various derivatives with potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c1-5(14)11-12-9(15)7-4-6(13(16)17)2-3-8(7)10/h2-4H,1H3,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJAVUNWYUVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397156 | |
Record name | N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244167-73-5 | |
Record name | N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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